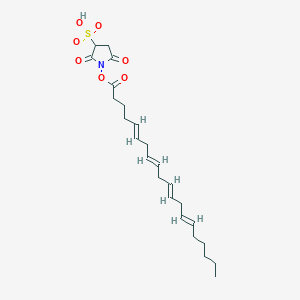![molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4](/img/structure/B12930701.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is a heterocyclic aromatic compound with the molecular formula C22H18N2O6S and a molecular weight of 438.45 g/mol . This compound is part of the acridine family, known for its broad spectrum of biological activities and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine.
Reduction: 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfanyl)acridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfinyl)acridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
827303-18-4 |
|---|---|
Molekularformel |
C22H18N2O6S |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine |
InChI |
InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
NLVWEJNTBSZBHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
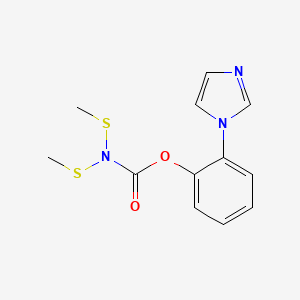
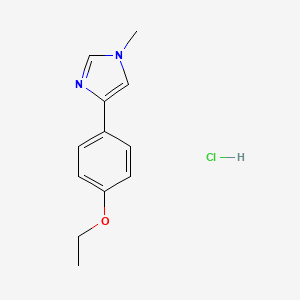
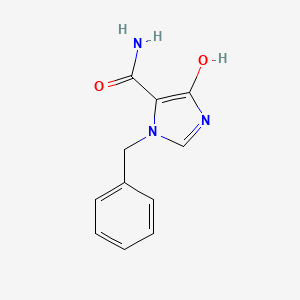
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
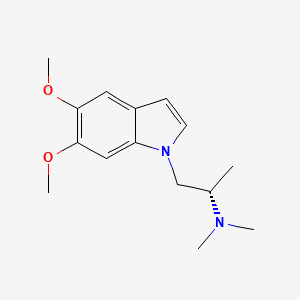
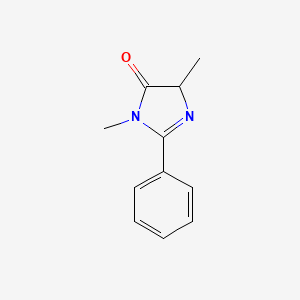
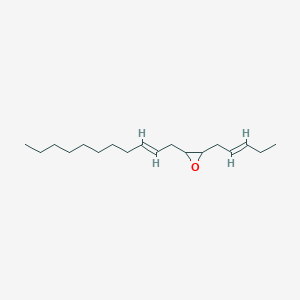
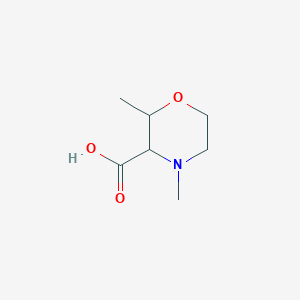
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
